D-cystein-S-yl
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H6NO2S |
|---|---|
Molecular Weight |
120.15 g/mol |
InChI |
InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 |
InChI Key |
BQXFQDOHKMTBDK-UWTATZPHSA-N |
SMILES |
C(C(C(=O)O)N)[S] |
Isomeric SMILES |
C([C@H](C(=O)O)N)[S] |
Canonical SMILES |
C(C(C(=O)O)N)[S] |
Origin of Product |
United States |
Occurrence and Natural Distribution of D Cystein S Yl Compounds
Identification of D-Cystein-S-yl Metabolites in Microbial Systems
Microorganisms, with their vast and complex metabolic capabilities, are a rich source of novel chemical structures. Among these are metabolites containing the this compound group, which are often associated with unique biological activities.
This compound in Bacterial Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a major class of natural products in bacteria. researchgate.net These peptides are synthesized from a gene-encoded precursor and undergo extensive modifications to yield the final bioactive molecule. researchgate.netpnas.org One such modification involves the incorporation of D-cysteine to form unique structural motifs.
A prominent example is the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue found in several RiPPs, including the lantibiotic epidermin (B1255880). researchgate.netbeilstein-journals.org The formation of AviCys involves the 1,4-nucleophilic addition of a decarboxylated cysteine residue to a dehydroalanine (B155165) (Dha) residue, which is derived from serine. researchgate.netbeilstein-journals.org In the biosynthesis of epidermin, a flavoprotein called EpiD catalyzes the oxidative decarboxylation of cysteine. beilstein-journals.org Interestingly, the gene cluster for another AviCys-containing RiPP, cypemycin, suggests an alternative pathway where the Dha residue is derived from cysteine instead of serine. beilstein-journals.org These bacterial RiPPs, with their complex and diverse structures conferred by post-translational modifications, exhibit a wide range of biological activities. pnas.orgrsc.org
Table 1: Examples of Bacterial RiPPs with this compound Moieties
| RiPP | Organism | This compound Moiety | Precursor Amino Acids for Moiety |
|---|---|---|---|
| Epidermin | Multiple bacterial species | S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) | Cysteine and Serine |
| Cypemycin | Streptomyces sp. | S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) | Cysteine and Cysteine |
This compound Derivatives in Fungal Secondary Metabolites
Fungi are prolific producers of secondary metabolites with a staggering diversity of chemical structures and biological activities. asm.orgasm.org While the occurrence of L-cysteine derivatives is well-documented, the presence of this compound compounds is less common but significant. Fungal secondary metabolites are known to exhibit a wide array of biological activities, and some have been developed into important medicines and agrochemicals. asm.org The investigation into fungal metabolites has revealed the presence of various cysteine derivatives. For instance, N-isobutyryl-D-cysteine has been studied for its antifungal properties against various fungal genera. nih.gov
This compound Conjugates in Plant Species
Plants, particularly those in the orders Brassicales, produce a variety of sulfur-containing secondary metabolites that play crucial roles in defense and interaction with the environment. nih.govsrce.hr Among these are compounds containing the this compound structure.
Presence in Allium and Brassica Genera
The genera Allium (onions, garlic) and Brassica (cabbage, broccoli) are well-known for their characteristic flavors and smells, which are largely due to sulfur-containing compounds. oup.comnih.gov These plants accumulate S-alk(en)yl-L-cysteine sulfoxides (ACSOs) as flavor precursors. oup.comgoogle.com Upon tissue damage, the enzyme alliinase cleaves these precursors to produce volatile sulfur compounds. oup.com
While the primary precursors are L-cysteine derivatives, the metabolic pathways in these plants are complex and can involve various cysteine conjugates. nih.govnih.gov Research has shown that Brassica vegetables accumulate (+)-S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), also known as methiin, a compound also found in Allium species. nih.gov Furthermore, a unique glucosinolate, 4-(cystein-S-yl)butyl GSL, has been identified in rocket salad (Eruca sativa), a member of the Brassicaceae family. oup.com
Biosynthetic Glucosinolates Containing this compound Structures
Glucosinolates are a major class of secondary metabolites found abundantly in the order Brassicales. nih.gov These compounds are characterized by a β-D-glucopyranose unit and a sulfated thiohydroximate moiety, with a side chain derived from an amino acid. nih.gov Over 130 different glucosinolate structures have been identified. nih.gov
The biosynthesis of glucosinolates is a three-phase process involving amino acid chain elongation, formation of the core glucosinolate structure, and subsequent side-chain modifications. srce.hrnih.gov While most glucosinolates are derived from proteinogenic amino acids like methionine, tryptophan, and phenylalanine, some "exotic" glucosinolates with unusual side chains exist. nih.govmdpi.com One such example is (R)-4-(cystein-S-yl)butyl glucosinolate, also known as glucorucolamine. nih.govmdpi.com This compound has been identified in rocket salad (Eruca sativa) and its structure confirmed through mass spectrometry and NMR of its desulfo-derivative. nih.govoup.com The biosynthesis of these atypical glucosinolates is not as well understood as that of the more common types. mdpi.com
Table 2: this compound Containing Glucosinolates
| Glucosinolate Name | Trivial Name | Plant Source | Precursor Amino Acid (putative) |
|---|---|---|---|
| (R)-4-(Cystein-S-yl)butyl GSL | Glucorucolamine | Eruca sativa (Rocket Salad) | Methionine (chain elongated) and Cysteine |
Characterization of this compound in Invertebrate Biological Systems
Invertebrates possess a sophisticated innate immune system that relies heavily on a diverse arsenal (B13267) of antimicrobial peptides (AMPs). nih.gov Many of these peptides are rich in cysteine residues, which form disulfide bridges crucial for their structure and function. nih.govacs.org While the direct incorporation of this compound into the primary structure of these peptides is not commonly reported, the presence of D-amino acids in some invertebrate AMPs suggests the existence of enzymatic machinery for their production and incorporation. cdnsciencepub.com
Cysteine-rich peptides are a widespread and diverse family of AMPs in invertebrates, particularly in arthropods. nih.govresearchgate.net These peptides often exhibit a hairpin-like β-sheet structure stabilized by disulfide bonds. researchgate.net For example, defensins, a well-studied family of cysteine-rich AMPs, are found in various invertebrates and play a key role in defense against microbial infections. sfasu.edu Proline-rich AMPs in invertebrates can also contain cysteine-rich domains. mdpi.com The study of these peptides and their post-translational modifications continues to be an active area of research, and it is plausible that novel this compound containing structures will be discovered in these organisms in the future.
Biosynthetic Pathways and Enzymology of D Cystein S Yl Formation
Enzymatic Conversion of D-Cysteine Precursors to D-Cystein-S-yl Conjugates
In a different context, enzymes known as cysteine S-conjugate β-lyases (C-S lyases) are responsible for cleaving, rather than forming, the C-S bond in cysteine conjugates. researchgate.netmdpi.comnih.gov These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze β-elimination reactions, breaking down L-cysteine S-conjugates to yield pyruvate, ammonia (B1221849), and a free thiol. mdpi.comnih.gov While their primary characterized role is catabolic, understanding these enzymes provides insight into the stability and processing of C-S bonds in biological systems.
Stereoselective Enzymatic Mechanisms for this compound Bond Formation
Enzymatic reactions are notable for their high degree of stereoselectivity, and the formation of this compound bonds is no exception. wou.edursc.org The enzymes involved in creating the AviCys moiety exhibit remarkable specificity. The formation of AviCys in epidermin (B1255880) biosynthesis, for instance, involves a 1,4-nucleophilic addition of an oxidatively decarboxylated cysteine residue onto a dehydroalanine (B155165) (Dha) residue. researchgate.net This process is inherently stereospecific, resulting in the D-configuration at the cysteine alpha-carbon. While some biological effects of S-nitroso-cysteine have been shown to be stereoselective, distinguishing between L-CSNO and D-CSNO, the enzymatic synthesis machinery for this compound conjugates demonstrates precise control over the stereochemical outcome of the bond formation. nih.govresearchgate.net
Identification and Characterization of this compound Synthases
While a formal class of "this compound Synthases" does not exist, several enzymes have been identified that perform this function. These are primarily LanD-like flavoproteins, named for their role in lanthipeptide biosynthesis. nih.gov They belong to the homo-oligomeric flavin-containing Cys decarboxylase (HFCD) superfamily. nih.gov
Key examples include:
EpiD : Involved in the biosynthesis of epidermin, EpiD is a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the precursor peptide EpiA. researchgate.net This reaction is a crucial step for the subsequent formation of the AviCys structure. researchgate.net
MibD : In the biosynthesis of the lantibiotic NAI-107, the flavoenzyme MibD carries out a similar function. nih.gov It performs the oxidative decarboxylation of a C-terminal cysteine on the MibA precursor peptide, initiating the formation of the C-terminal AviCys moiety. nih.gov
CypD : This enzyme is involved in the biosynthesis of cypemycin. biorxiv.org Unlike some other characterized LanD-like proteins, CypD was found to bind non-covalently to the cofactor flavin adenine (B156593) dinucleotide (FAD) and acts on a truncated peptide sequence of its precursor, CypA. biorxiv.org
Table 1: Characterized Enzymes Involved in this compound Moiety Formation
| Enzyme | Organism Source (Example) | Precursor Peptide | Product Moiety | Cofactor | Reference |
|---|---|---|---|---|---|
| EpiD | Staphylococcus epidermidis | EpiA | S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) | FMN | researchgate.net |
| MibD | Actinoplanes sp. ATCC-PTA-7829 | MibA | S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) | FAD | nih.gov |
| CypD | Streptomyces sp. OH-4156 | CypA | Aminovinyl-cysteine | FAD | biorxiv.org |
Role of Flavoproteins and Cofactors in this compound Biosynthesis
Flavoproteins and their associated cofactors, flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD), are central to the biosynthesis of the this compound moiety in lantibiotics. researchgate.netwikipedia.org Enzymes like EpiD and MibD are flavoenzymes that utilize a flavin cofactor to catalyze the oxidative decarboxylation of a C-terminal cysteine residue. researchgate.netnih.govbiorxiv.org
Genetic and Molecular Regulation of this compound Biosynthetic Operons
The genes encoding enzymes like EpiD and MibD are not found in isolation. Instead, they are located within larger biosynthetic gene clusters, or operons, that contain all the genes necessary for producing the final natural product. nih.govebsco.com The regulation of these operons ensures that the complex biosynthetic machinery is expressed in a coordinated manner.
In bacteria, gene regulation is often controlled at the transcriptional level. ebsco.com For example, the regulation of general cysteine biosynthesis in Bacillus subtilis involves the cysH operon, which is repressed by cysteine and induced by its precursor, O-acetyl-L-serine (OAS). nih.gov This regulation is mediated by a transcriptional repressor. Similarly, in Escherichia coli, the CysB regulon controls cysteine synthesis in response to sulfur availability. researchgate.net
Table 2: Examples of Regulators in General Cysteine Biosynthesis
| Regulator | Organism | Type of Regulation | Target Operon/Regulon (Example) | Effector Molecule | Reference |
|---|---|---|---|---|---|
| CymR | Bacillus subtilis | Negative (Repressor) | cysH operon, ytmI operon | Cysteine (indirectly), O-acetylserine | nih.govresearchgate.net |
| CysB | Escherichia coli | Positive (Activator) | Cys regulon | N-acetyl-serine | researchgate.net |
| FhuR/CmbR | Lactococcus lactis | Positive (Activator) | Genes for cysteine & methionine biosynthesis | Uncharacterized | researchgate.net |
Non-Enzymatic Pathways Leading to this compound Formation
While enzymatic synthesis provides specificity and efficiency, the formation of cysteine-S-conjugates can also occur through non-enzymatic chemical reactions. These pathways typically involve the reaction of the cysteine thiol group with a reactive electrophile.
For instance, the drug busulfan (B1668071) is known to react with glutathione (B108866) and can likely form a conjugate with free cysteine non-enzymatically. nih.gov Similarly, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, can lead to the formation of cysteine conjugates during the heating of food. researchgate.netmdpi.com Another relevant process is glycation, a non-enzymatic reaction that can form cross-links and modify protein structures. nih.gov Although these reactions are generally described for L-cysteine, the chemical principles suggest that D-cysteine, being a nucleophile, could participate in similar non-enzymatic conjugations under appropriate conditions. ebi.ac.ukwikipedia.org A slow, non-enzymatic β-elimination (cleavage) of a cysteine S-conjugate has also been observed at physiological pH and temperature, indicating that the C-S bond can be both formed and broken without enzymatic catalysis, albeit at a much slower rate. nih.gov
Metabolism and Biodegradation of D Cystein S Yl Compounds
Cellular and Subcellular Localization of D-Cystein-S-yl Metabolic Enzymes
The enzymes responsible for the metabolism of D-cysteine S-conjugates have specific tissue and subcellular localizations, which often explains the organ-specific effects of these compounds.
D-Amino Acid Oxidase (DAAO) : This key enzyme is highly expressed in the kidney and the brain, particularly the cerebellum. researchgate.netcaldic.com Within the kidney, DAAO is found in the peroxisomes of the proximal tubule cells. nih.gov This localization is directly correlated with the site-specific nephrotoxicity observed with compounds like D-DCVC, where damage is concentrated in the S1 and S2 segments of the proximal tubule. nih.gov
3-Mercaptopyruvate (B1229277) Sulfurtransferase (MST) : Following the action of DAAO, MST plays a role in the subsequent metabolism of the resulting α-ketoacid. MST is found in both the mitochondria and the cytoplasm and is expressed in the kidney and cerebellum, aligning with the distribution of DAAO. researchgate.netmdpi.com
Cysteine S-conjugate β-lyases : Although primarily active on L-isomers, these enzymes are found in various tissues, including the liver and kidney, and are present in both the cytosol and mitochondria. nih.gov
Fate of this compound Derived Carbon and Sulfur Skeletons
The biodegradation of D-cysteine S-conjugates results in the formation of several smaller molecules, whose carbon and sulfur skeletons are integrated into central metabolic pathways. caldic.com
The metabolic cascade, typically initiated by DAAO, ultimately cleaves the molecule to yield pyruvate, ammonia (B1221849), and a thiol fragment (RSH). nih.govresearchgate.net
Carbon Skeleton : The three-carbon backbone of the D-cysteine moiety is converted to pyruvate. uomustansiriyah.edu.iq Pyruvate is a critical metabolic intermediate that can enter the mitochondria to be converted into acetyl-CoA for the tricarboxylic acid (TCA) cycle, generating ATP. Alternatively, it can serve as a substrate for gluconeogenesis, contributing to glucose synthesis. uomustansiriyah.edu.iq
Nitrogen : The amino group is released as ammonia (NH₃) or an ammonium (B1175870) ion (NH₄⁺). In mammals, toxic ammonia is transported to the liver, where it is detoxified by entering the urea (B33335) cycle to be excreted in the urine as urea.
Sulfur Skeleton : The fate of the sulfur-containing thiol (RSH) is variable and depends on its chemical reactivity. nih.gov
Excretion : If the thiol is relatively stable, it may undergo further biotransformation, such as S-methylation or S-glucuronidation, to form more water-soluble compounds that are readily excreted in the urine or bile. nih.govresearchgate.net
Oxidation : The sulfur atom can be oxidized to inorganic sulfate (B86663) (SO₄²⁻), which is a major end-product of sulfur metabolism and is excreted in the urine. caldic.comnih.gov A portion may also be converted to taurine. nih.gov
Reactivity : If the released thiol is chemically reactive, as is the case with the metabolite of DCVC, it can bind to cellular macromolecules, leading to cellular damage and toxicity. nih.govnih.gov
Table 2: Metabolic Fate of this compound Components
| Original Component | Metabolic Product | Subsequent Fate |
| Carbon Skeleton (3 carbons) | Pyruvate | Enters TCA cycle for energy; used in gluconeogenesis. uomustansiriyah.edu.iq |
| Amino Group (-NH₂) | Ammonia / Ammonium | Converted to urea in the liver and excreted via urine. |
| Sulfur-containing side chain (-S-R) | Thiol (RSH) | Excretion (after methylation/glucuronidation), oxidation to sulfate, or reaction with cellular components. nih.govcaldic.comresearchgate.net |
Advanced Analytical Methodologies for D Cystein S Yl Research
Chromatographic Techniques for Separation and Quantification of D-Cystein-S-yl
Chromatography is a cornerstone for the analysis of this compound, enabling the separation of this chiral amino acid from its L-enantiomer and other matrix components. Various chromatographic methods, often coupled with mass spectrometry, have been developed to achieve high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating D-cysteine from its L-enantiomer. researchgate.net This separation can be achieved through two main strategies: the use of chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent.
CSPs are columns packed with a chiral material that interacts differently with the two enantiomers. Crown ether-based columns, such as CROWNPAK CR-I(+), have been effectively used for the enantioseparation of D- and L-cysteine, often with the D-enantiomer eluting first. spincotech.commdpi.com Another approach involves polysaccharide-based CSPs. researchgate.net A method utilizing a Chiralpak® ZWIX(+) chiral stationary phase achieved baseline resolution (Rs = 2.7) for cysteine enantiomers, with the D-enantiomer eluting before the L-enantiomer. nih.govcapes.gov.br
Pre-column derivatization involves reacting the cysteine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. researchgate.net A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) used in combination with a chiral thiol. For instance, derivatization with OPA and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been successfully applied to determine amino acid enantiomers in samples like fermented rice vinegar. researchgate.net Similarly, N,N-dimethyl-l-cysteine (DiCys) combined with OPA has been shown to be an excellent method for derivatizing amine metabolites for enantiomeric detection. nih.gov To enhance detection sensitivity, especially in mass spectrometry, labeling with reagents like the AccQ-Tag has proven effective. nih.govcapes.gov.br
Table 1: Chiral HPLC Methods for this compound Enantiomer Separation
| Chiral Separation Strategy | Stationary Phase/Reagent | Key Findings | Reference |
|---|---|---|---|
| Chiral Stationary Phase | Chiralpak® ZWIX(+) | Achieved baseline resolution (Rs = 2.7) with D-cysteine eluting before L-cysteine. | nih.govcapes.gov.br |
| Chiral Stationary Phase | CROWNPAK CR-I(+) | D-amino acids, including D-cysteine, eluted before their L-enantiomers. | spincotech.commdpi.com |
| Pre-column Derivatization | OPA + N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) | Successfully separated and quantified D-amino acids in fermented vinegar. | researchgate.net |
| Pre-column Derivatization | OPA + N,N-dimethyl-l-cysteine (DiCys) | Demonstrated excellent performance for chiral separation and ionization efficiency. | nih.gov |
| Derivatization for Detection | AccQ-Tag Reagent | Improved chromatographic behavior and mass spectrometry detection sensitivity. | nih.govcapes.gov.br |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile molecules. nih.gov However, due to the polar and non-volatile nature of amino acids like D-cysteine, derivatization is a mandatory step prior to GC analysis. This process replaces active hydrogens on the functional groups (amine, carboxyl, and thiol) with nonpolar moieties, thereby increasing the volatility of the compound.
A common derivatization technique is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyl dimethylsilyl (TBDMS) derivatives of the amino acids. These derivatives are more stable and less sensitive to moisture compared to other silylating agents. The derivatized D-cysteine can then be separated by gas chromatography and identified by its characteristic mass spectrum.
It is crucial to be aware of potential artifacts that can arise during sample preparation and analysis. For example, research has shown that dehydroalanine (B155165) can be generated from cysteine during the derivatization process with methoxyamine and MSTFA, which could lead to misinterpretation of metabolomics data. nih.gov
Table 2: GC-MS Analysis of this compound
| Derivatization Method | Key Aspects | Potential Issues | Reference |
|---|---|---|---|
| Silylation (e.g., with MTBSTFA) | Converts non-volatile D-cysteine into a volatile TBDMS derivative suitable for GC analysis. The derivatives are stable and provide characteristic mass spectra. | Higher molecular weight of derivatives can lead to longer elution times. | |
| Methoxyamination and Silylation (MSTFA) | A common two-step derivatization process used in metabolomics to protect carbonyl groups and derivatize hydroxyl and amine groups. | Can lead to the formation of artifacts, such as dehydroalanine from cysteine. | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted metabolomics, offering high sensitivity and specificity for the quantification of predefined metabolites like this compound and its derivatives in complex biological samples. mdpi.comupf.edu This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. mdpi.comupf.edu
In a typical workflow, biological samples such as serum or plasma are first subjected to protein precipitation, often using a cold organic solvent like acetonitrile (B52724). unige.chfrontiersin.org Since cysteine exists predominantly in its oxidized form, cystine, a reduction step using an agent like DL-dithiothreitol (DTT) is often necessary to convert it back to cysteine before analysis. nih.govunige.ch Chromatographic separation is commonly achieved on a reversed-phase column, such as an Acquity HPLC BEH C18 column, using a gradient elution with a mobile phase containing water, methanol (B129727) or acetonitrile, and a modifier like formic acid to improve ionization. bmj.comnih.gov
Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov This allows for the specific detection and quantification of target analytes by monitoring a specific precursor ion to product ion transition. For instance, LC-MS/MS has been used to demonstrate that patients with severe sepsis and septic shock have lower serum levels of D-cysteine. bmj.comnih.gov It has also been employed to identify a biomarker panel including cysteine for the early detection of ischemic stroke. frontiersin.org
Table 3: LC-MS/MS Applications in this compound Metabolite Profiling
| Application Area | Sample Preparation Highlights | Key Findings | Reference |
|---|---|---|---|
| Sepsis Research | Serum extraction with methanol. | Patients with severe sepsis and septic shock displayed lower levels of D-cysteine in their sera. | bmj.comnih.gov |
| Ischemic Stroke Diagnosis | Serum precipitation with acetonitrile solution. | A biomarker panel including cysteine was identified for early-stage stroke detection. | frontiersin.org |
| Chiral Metabolomics | Reduction of cystine with DTT, followed by derivatization. | Developed and validated a method for quantifying D- and L-cysteine in mouse plasma. | unige.ch |
| General Metabolite Profiling | Protein precipitation and potential preconcentration steps for low-abundance metabolites. | LC-MS/MS is a standard tool for high-throughput discovery in complex metabolomes. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Spectroscopic Characterization of this compound Structures
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. researchgate.netshu.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to characterize D-cysteine.
1D ¹H NMR spectra of D-cysteine in D₂O or H₂O show characteristic chemical shifts for its protons. For example, in H₂O, signals can be observed around 3.02, 3.09, and 3.97 ppm. nih.gov ¹³C NMR spectroscopy is also highly informative. A key application is distinguishing between the reduced (thiol, S-H) and oxidized (disulfide, S-S) states of cysteine residues. frontiersin.orgnih.gov A general rule suggests that if the ¹³Cβ chemical shift is less than 32.0 ppm, the cysteine is reduced, whereas a shift greater than 35.0 ppm indicates an oxidized state. frontiersin.orgnih.gov
2D NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, provide correlations between directly bonded protons and carbons, which is crucial for unambiguous signal assignment and structural confirmation. nih.gov For D-cysteine, HSQC spectra show correlations such as a proton at 3.97 ppm correlating with a carbon at 58.44 ppm. nih.gov
Table 4: Representative NMR Data for D-Cysteine
| NMR Technique | Solvent | Observed Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| ¹H NMR (600 MHz) | H₂O | 3.02, 3.09, 3.97 | nih.gov |
| ¹³C NMR | Not specified | Cβ shift < 32.0 ppm for reduced form (S-H); > 35.0 ppm for oxidized form (S-S). | frontiersin.orgnih.gov |
| ¹H-¹³C HSQC (600 MHz) | Water | (F2:F1) 3.97:58.44; 3.09:27.56; 3.02:27.56 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it allows for detailed fragmentation analysis, which is essential for structural elucidation. nih.gov
The fragmentation patterns of cysteine-containing molecules are influenced by the ionization mode (positive or negative) and the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) techniques used. In negative ion mode, a common fragmentation pathway for mercapturic acids (N-acetyl-cysteine conjugates) is the characteristic neutral loss of the N-acetyl-l-cysteine moiety (129 Da). acs.org
In positive ion mode, the fragmentation of protonated cystine (the dimer of cysteine) has been studied in detail. nih.gov Major fragmentation pathways involve the cleavage of the disulfide (S–S) and carbon–sulfur (C–S) bonds. nih.gov For example, cleavage of the C-S bond can lead to a fragment ion at m/z 151.9834, which can further fragment to an ion at m/z 74.0236. nih.gov Understanding these fragmentation pathways is critical for the accurate identification and quantification of D-cysteine and its related compounds in complex mixtures. nih.gov
Table 5: Key Fragmentation Data for Cysteine and its Derivatives from Mass Spectrometry
| Compound Type | Ionization Mode | Key Fragmentation Pathway/Characteristic Ions | Reference |
|---|---|---|---|
| Mercapturic Acids | Negative | Neutral loss of N-acetyl-cysteine moiety (129 Da). | acs.org |
| Protonated Cystine | Positive | Initial cleavage of S-S and C-S bonds. Fragment ions observed at m/z 152, 122, and 74. | nih.gov |
| Cysteinyl-modified peptides | Positive (CID) | Formation of ions specific to the modifying label (e.g., ICAT reagent) which helps in identification. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation
Radiolabeling and Isotopic Tracing in this compound Metabolic Flux Studies
Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of biochemical reactions within a metabolic network. vanderbilt.edu13cflux.net When combined with isotope labeling, it provides a detailed picture of cellular metabolism in motion. vanderbilt.edunsf.gov This technique involves introducing a substrate labeled with a stable or radioactive isotope into a biological system and tracking its incorporation into downstream metabolites. vanderbilt.edu13cflux.net The resulting isotopic patterns in these metabolites are measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the calculation of intracellular flux rates. 13cflux.netasm.org
In the context of this compound research, isotopic tracing is crucial for understanding the origins and metabolic fate of the D-cysteine pool. While much of the foundational research has focused on L-cysteine, the methodologies are directly applicable. Stable isotope tracing can elucidate how D-cysteine is synthesized, transported, and partitioned into various metabolic pathways. nih.govnih.gov For instance, studies have used 13C-labeled serine and cystine to interrogate the contributions of de novo synthesis versus exogenous uptake to the total cysteine pool in mammalian tissues. nih.govnih.govresearchgate.net Such experiments reveal how different tissues and cell types sustain their cysteine requirements and how these pathways might be rewired in disease states. nih.govnih.gov
The choice of isotope is critical and can provide different layers of metabolic information. While 13C is commonly used to trace the carbon backbone of molecules through central metabolism, other isotopes offer complementary insights. 13cflux.netrsc.org The use of 15N-labeled tracers can yield valuable information on amino acid and nucleotide metabolism. rsc.org For sulfur-containing compounds like D-cysteine, 34S is a potent tracer for specifically following sulfur metabolism. rsc.org Furthermore, deuterium (B1214612) (2H) has proven useful for monitoring redox reactions, which are central to cysteine biochemistry. rsc.org By using a combination of tracers, such as 13C and 15N, researchers can simultaneously interrogate carbon and nitrogen metabolism within a single experiment, providing a more comprehensive view of the metabolic network. rsc.org High-resolution mass spectrometry is capable of resolving and quantifying the resulting complex isotopic patterns. rsc.org
| Isotope | Tracer Compound Example | Primary Application in D-Cysteine Research | Analytical Technique |
|---|---|---|---|
| 13C | U-13C-Glucose, 13C-Serine, 13C-Cystine | Tracing carbon flow from various precursors into the D-cysteine pool and its downstream metabolites (e.g., glutathione). 13cflux.netnih.gov | Mass Spectrometry (MS), NMR |
| 15N | 15N-Glutamine, [15N]L-cysteine | Tracking nitrogen fate in amino acid synthesis and transamination reactions involving D-cysteine. asm.orgrsc.org | Mass Spectrometry (MS) |
| 34S | 34S-Methionine | Specifically tracking the sulfur atom to elucidate pathways of sulfur metabolism, such as the transsulfuration pathway. rsc.org | Mass Spectrometry (MS) |
| 2H (Deuterium) | 2H2O, 2H-labeled substrates | Monitoring redox metabolism and the activity of oxidoreductases relevant to D-cysteine's role in redox homeostasis. rsc.org | Mass Spectrometry (MS), NMR |
Emerging Analytical Techniques for this compound Metabolomics and Proteomics
The study of this compound conjugates benefits from rapid advancements in analytical technologies that offer increased sensitivity, specificity, and throughput for both metabolomics and proteomics applications. rsc.orgbiorxiv.org
Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. rsc.orgacs.org For this compound research, chiral metabolomics is a particularly relevant emerging field, focusing on the distinct roles of D-amino acids. mdpi.com The targeted chiral analysis of the metabolome using liquid chromatography (LC) coupled to mass spectrometry (MS) is a key approach for identifying potential biomarkers. mdpi.com Because D-amino acids are often present at trace levels in mammals, highly sensitive and selective analytical methods are essential. mdpi.com
Advanced LC-MS/MS (tandem mass spectrometry) methods, often employing chiral derivatization reagents, enhance detection and allow for the separation and quantification of multiple chiral metabolites in a single run. mdpi.com Other powerful techniques in metabolomics include gas chromatography-mass spectrometry (GC-MS), which is ideal for small, volatile metabolites, and capillary electrophoresis-mass spectrometry (CE-MS), which offers another dimension of separation. mdpi.com High-resolution mass spectrometry platforms like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap MS provide high mass accuracy, enabling more confident identification of unknown compounds. mdpi.comd-nb.info
Proteomics: Proteomics focuses on the large-scale study of proteins, including their post-translational modifications (PTMs). nih.gov Cysteine residues in proteins are highly reactive and can undergo a variety of oxidative modifications, which act as molecular switches in cellular signaling and redox regulation. biorxiv.orgnih.govfrontiersin.org Redox proteomics has emerged to globally identify and quantify these modified cysteine sites. biorxiv.org
Several innovative techniques have been developed to study the "cysteine proteome." Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is an advanced method used to measure the reactivity of cysteine residues directly within complex biological samples. frontiersin.org Other approaches use chemical tagging to quantify cysteine oxidation states. For example, iodoTMT reagents are isobaric tags that label reduced cysteine thiols, allowing for the multiplexed quantification of cysteine-containing peptides from up to six samples simultaneously. frontiersin.org The Isotope-Coded Affinity Tag (ICAT) strategy was one of the first robust methods for quantitative proteomics based on cysteine thiol modification. researchgate.net
A more recent development is the SPEAR (Simultaneous Protein Expression and Redox) analysis, which uses differential labeling with light and heavy isotopic forms of N-ethylmaleimide (NEM). biorxiv.org A key advantage of SPEAR is that it does not require an enrichment step for labeled peptides, enabling the simultaneous measurement of both a cysteine's oxidation state and the abundance of its parent protein from the same sample. biorxiv.org These advanced methods are crucial for understanding how this compound modifications on proteins contribute to cellular function and disease. nih.gov
| Technique | Domain | Primary Use Case | Key Advantages | Instrumentation |
|---|---|---|---|---|
| Chiral LC-MS/MS | Metabolomics | Quantification of specific D- and L-amino acid enantiomers. mdpi.com | High sensitivity and specificity for stereoisomers; crucial for biomarker discovery. mdpi.com | Liquid Chromatography, Tandem Mass Spectrometer (e.g., Triple Quadrupole) |
| CE-MS | Metabolomics | Analysis of polar and charged metabolites. mdpi.com | High separation efficiency; suitable for a wide range of compounds. acs.orgmdpi.com | Capillary Electrophoresis, Mass Spectrometer (e.g., TOF) |
| FTICR-MS / Orbitrap MS | Metabolomics/Proteomics | High-resolution analysis for accurate mass determination of unknown metabolites and peptides. mdpi.comd-nb.info | Extremely high mass accuracy and resolution, enabling confident formula assignment. d-nb.info | High-Resolution Mass Spectrometer |
| isoTOP-ABPP | Proteomics | Measuring the reactivity of cysteine residues in their native protein environment. frontiersin.org | Provides functional insights into cysteine reactivity across the proteome. frontiersin.org | Mass Spectrometry |
| iodoTMT Labeling | Proteomics | Multiplexed quantitative analysis of cysteine-containing peptides. frontiersin.org | Allows for simultaneous comparison of up to six samples, increasing throughput. frontiersin.org | Mass Spectrometry |
| SPEAR | Proteomics | Simultaneous quantification of cysteine oxidation state and total protein abundance. biorxiv.org | No enrichment step needed; provides redox and expression data in one experiment. biorxiv.org | Mass Spectrometry |
Synthetic Strategies and Chemical Biology of D Cystein S Yl
De Novo Chemical Synthesis of D-Cystein-S-yl Analogs and Moieties
The de novo chemical synthesis of this compound analogs is a fundamental aspect of medicinal chemistry and chemical biology. These synthetic efforts aim to create novel molecules with potentially enhanced or altered biological activities, improved stability, or properties suitable for research purposes. The strategies employed often involve multi-step processes to control the stereochemistry at the cysteine alpha-carbon and to form the characteristic thioether bond.
Stereocontrolled Synthesis of this compound Linkages
The precise control of stereochemistry is paramount in the synthesis of this compound containing compounds, as the biological activity is often highly dependent on the three-dimensional arrangement of atoms. Key strategies for achieving stereocontrol include the use of chiral starting materials, asymmetric catalysts, and chiral auxiliaries. For instance, the synthesis of molecules like the duramycins, which contain lanthionine (B1674491) and methyllanthionine bridges, requires careful stereochemical control. One approach involves the desulfurization of a diaminodithiol precursor, which can be synthesized from chiral amino acids to set the desired stereocenters.
Another powerful method for stereocontrolled C-S bond formation is the Michael addition of a thiol to an electron-deficient alkene. By using a chiral D-cysteine derivative as the nucleophile, the stereochemistry of the cysteine moiety is directly incorporated into the final product. The reaction conditions, including the choice of base and solvent, can be optimized to ensure high stereoselectivity and prevent racemization.
Solid-Phase Synthesis of Peptides and Conjugates Incorporating this compound
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and their conjugates are made, and it is a valuable tool for incorporating this compound moieties. In SPPS, the peptide is assembled on a solid support, which simplifies the purification process after each coupling step. To incorporate a this compound group, a pre-formed D-cysteine derivative, with the thiol already linked to the desired substituent, can be used as a building block. This "pre-formed building block" strategy ensures the correct connectivity and stereochemistry.
Alternatively, the thioether linkage can be formed on the solid support. This involves attaching a D-cysteine residue to the growing peptide chain and then performing the S-alkylation reaction while the peptide is still anchored to the resin. This on-resin modification approach allows for greater flexibility in the types of substituents that can be attached to the cysteine sulfur. For example, this method is used in the synthesis of peptide-based drugs and research probes where the this compound linkage is critical for function.
Enzymatic and Biocatalytic Approaches for this compound Production
Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules containing thioether linkages. Harnessing these enzymes offers a green and highly selective alternative to traditional chemical synthesis. Biocatalytic approaches for the production of this compound containing compounds often involve the use of isolated enzymes or whole-cell systems.
For example, lanthionine synthetases are a class of enzymes that catalyze the formation of lanthionine bridges in lantibiotics. These enzymes typically act on a precursor peptide and stereospecifically dehydrate serine or threonine residues, followed by the intramolecular Michael addition of a cysteine thiol. While these enzymes naturally produce L-lanthionine, protein engineering efforts are underway to alter their substrate specificity and stereoselectivity to produce this compound linkages.
Furthermore, enzymes such as cysteine S-conjugate β-lyases can be used in reverse to catalyze the formation of C-S bonds. By carefully controlling the reaction conditions and substrate concentrations, the equilibrium can be shifted towards synthesis rather than cleavage. This approach is being explored for the production of various this compound conjugates.
Chemical Derivatization of this compound for Research Probe Development
The this compound moiety can be chemically modified to create powerful research tools for studying biological systems. These probes can be used to identify the cellular targets of a bioactive compound, to visualize its distribution within a cell, or to understand its mechanism of action.
Synthesis of this compound-Based Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology. By attaching a fluorescent dye to a molecule containing a this compound group, researchers can track its location and interactions in real-time using fluorescence microscopy. The synthesis of these probes involves coupling a fluorescent moiety, such as a fluorescein, rhodamine, or coumarin (B35378) derivative, to the this compound containing molecule.
The linkage between the fluorescent dye and the this compound compound must be stable and not interfere with the biological activity of the parent molecule. The derivatization is often achieved by modifying a functional group on the this compound analog, such as a free amine or carboxylic acid, with a reactive version of the fluorescent dye.
Rational Design of this compound Affinity Ligands for Target Identification
Identifying the molecular target of a bioactive compound is a critical step in drug discovery. Affinity ligands, which are created by attaching a "handle" to the bioactive molecule, are used to "fish out" the target protein from a complex biological sample. A this compound containing compound can be derivatized to create such an affinity ligand.
The "handle" is typically a biotin (B1667282) molecule or a small chemical tag that can be selectively captured. The synthesis involves linking this handle to the this compound analog, often via a flexible linker to minimize steric hindrance. The resulting affinity probe is then incubated with a cell lysate, and the probe-target complex is isolated using affinity chromatography. The captured protein can then be identified by techniques such as mass spectrometry. This approach has been successfully used to identify the targets of various natural products and synthetic compounds.
Biological and Biochemical Roles of D Cystein S Yl in Non Human Systems
D-Cystein-S-yl as a Component of Specialized Metabolites and Natural Products
The this compound group is an integral part of a variety of specialized metabolites and natural products found in the non-human biological world. These compounds are often crucial for the organism's survival and interaction with its environment.
Contribution to Antimicrobial Activity in Plant and Microbial Extracts
A notable class of this compound-containing molecules is the aminovinyl-cysteine (AviCys) peptides, which are produced by bacteria as a defense mechanism against competing microbes. researchgate.netacs.org These peptides, such as epidermin (B1255880) and cypemycin, exhibit potent antimicrobial activities. acs.org For instance, some AviCys-containing peptides are effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netacs.org The unique S-[(Z)-2-aminovinyl]-D-cysteine structure is critical for their biological activity. nih.gov
In plants, sulfur-containing compounds derived from cysteine are key components of their defense systems. mdpi.com For example, cruciferous plants produce phytoalexins like camalexin (B168466) and brassinin, which are indole (B1671886) alkaloids containing a sulfur atom from cysteine and exhibit antimicrobial properties. mdpi.com
Below is a table summarizing examples of this compound containing compounds and their antimicrobial activities.
| Compound Class/Example | Producing Organism | Target Organism(s) | Type of Activity |
| Aminovinyl-cysteine (AviCys) peptides (e.g., epidermin) | Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA), other bacteria | Antimicrobial researchgate.netacs.org |
| Cypemycin | Bacteria | Mouse leukemia cells, various microbes | Anticancer, Antimicrobial acs.org |
| Gallidermin | Bacteria | Acne-causing bacteria | Antimicrobial acs.org |
| Mutacin 1140 | Bacteria | Throat infection-causing bacteria | Antimicrobial acs.org |
| Camalexin | Cruciferous plants | Fungal and bacterial pathogens | Antimicrobial mdpi.com |
| Brassinin | Cruciferous plants | Fungal and bacterial pathogens | Antimicrobial mdpi.com |
| D-cysteine (as a standalone molecule) | Not applicable | Escherichia coli, Streptococcus mutans, Streptococcus sanguinis | Antibacterial medchemexpress.com |
Role in Inter-organismal Interactions and Chemical Ecology
The production of this compound-containing metabolites is a key aspect of chemical ecology, mediating interactions between different organisms. github.iowur.nl Plants release specialized metabolites, including sulfur-containing compounds, to shape their surrounding microbial communities and defend against pathogens and herbivores. researchgate.netfrontiersin.org For example, the release of certain metabolites from plant roots can influence the composition of the rhizosphere microbiome. frontiersin.org
In bacteria, the production of antimicrobial peptides containing this compound is a clear example of interference competition, where one organism produces substances that are inhibitory to another. acs.org This chemical warfare is crucial for establishing and maintaining microbial populations in diverse ecological niches. nih.gov The study of these chemical interactions provides insight into the complex relationships that govern community and ecosystem dynamics. wur.nl
Molecular Interactions of this compound with Biomacromolecules
The this compound group can interact with biomacromolecules through both covalent and non-covalent means, leading to significant functional consequences for these molecules.
Post-Translational Modification of Proteins via D-Cystein-S-ylation
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. nih.gov The this compound moiety is involved in such modifications. A prominent example is the formation of S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) in lantibiotic peptides. researchgate.net This modification involves the enzymatic transformation of a C-terminal cysteine residue and subsequent cyclization, which is critical for the peptide's bioactivity and stability. researchgate.netacs.org
Another significant PTM involving cysteine residues is S-nitrosylation, the covalent attachment of a nitric oxide group to the thiol side chain of cysteine. nih.gov This reversible modification can impact a protein's function, stability, and localization within the cell. nih.gov While much of the research focuses on L-cysteine, the principles of such modifications highlight the versatile reactivity of the cysteine thiol group.
Non-Covalent Binding and Allosteric Effects of this compound Conjugates
In addition to forming covalent bonds, conjugates containing this compound can interact with proteins through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govrsc.org These interactions, although weaker than covalent bonds, can collectively contribute to the binding affinity and specificity of a ligand for its target protein. acs.org
The binding of a this compound conjugate to a protein at a site other than the active site can induce conformational changes that modulate the protein's activity. This is known as an allosteric effect. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the general principles of ligand-protein interactions suggest that such allosteric regulation is a plausible mechanism. acs.org The initial non-covalent recognition is often a prerequisite for the formation of a covalent bond in cases of covalent inhibitors. acs.org
This compound in Redox Homeostasis and Oxidative Stress Responses (Non-Clinical)
The thiol group of cysteine is highly reactive and plays a central role in cellular redox homeostasis. acs.org D-cysteine and its derivatives can participate in redox reactions, acting as antioxidants to protect cells from damage caused by reactive oxygen species (ROS).
The cysteine/cystine redox couple is a key determinant of the cellular redox environment. nih.gov Inside cells, the reducing atmosphere favors the presence of cysteine in its reduced form, where it can act as a scavenger of free radicals. nih.gov Cysteine is also a precursor for the synthesis of glutathione (B108866), a major cellular antioxidant. ijpcbs.com
Under conditions of oxidative stress, the balance can shift, leading to the oxidation of cysteine residues in proteins. acs.org This can result in various modifications, such as the formation of sulfenic, sulfinic, and sulfonic acids, or disulfide bonds. acs.orgnih.gov These modifications can act as signals in redox-dependent cellular pathways. acs.org While much of the research in this area focuses on L-cysteine, the fundamental redox chemistry of the thiol group is shared by D-cysteine. In some non-human systems, D-amino acids have been shown to play significant physiological roles. nih.gov
The table below outlines the key roles of cysteine in non-clinical redox processes.
| Process | Role of Cysteine/Cystein-S-yl | Significance |
| Antioxidant Defense | Direct scavenging of reactive oxygen species. | Protects cellular components from oxidative damage. |
| Glutathione Synthesis | Serves as a precursor for glutathione. ijpcbs.com | Glutathione is a primary antioxidant in most organisms. |
| Redox Signaling | Reversible oxidation of thiol groups in proteins. acs.org | Modulates protein function in response to redox state. |
| Maintaining Redox Potential | The cysteine/cystine couple helps maintain the cellular redox balance. nih.gov | Crucial for normal cellular function and response to stress. |
Theoretical and Computational Investigations of D Cystein S Yl
Quantum Chemical Calculations of D-Cystein-S-yl Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the electronic properties and inherent reactivity of the this compound radical. nih.govornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties. ornl.gov
Detailed Research Findings: High-level quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory, are used to model the this compound radical. beilstein-journals.orgnih.gov DFT functionals like B3LYP or ωB97X-D, combined with extensive basis sets such as 6-311+G(d,p) or aug-cc-pVTZ, provide a robust framework for optimizing the molecule's geometry and calculating its electronic characteristics. beilstein-journals.orgnih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of the singly occupied molecular orbital (SOMO) is particularly important for a radical species, as it indicates the localization of the unpaired electron and thus the most probable site of reaction. For the this compound radical, the spin density is expected to be highly localized on the sulfur atom, making it a primary site for radical reactions.
Calculations of the electrostatic potential surface map the charge distribution, identifying electrophilic and nucleophilic regions. These computational approaches can elucidate the electronic state energies, oscillator strengths, and the nature of electronic transitions. nih.gov
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Spin Density Distribution | Identifies the localization of the unpaired electron, indicating the center of reactivity for the radical. | DFT, MP2 |
| HOMO/LUMO/SOMO Energies | Determine the electron-donating/accepting capabilities and are related to chemical reactivity and electronic transitions. | DFT, MP2 |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution, predicting sites for electrostatic interactions. | DFT |
| Bond Dissociation Enthalpy (BDE) | Quantifies the energy required to break specific bonds, assessing molecular stability. | DFT, G3/G4 theories |
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and their interactions in a simulated physiological environment. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic view of molecular behavior. nih.gov
Detailed Research Findings: To investigate the behavior of this compound in a biological context, MD simulations are typically performed by placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov Force fields such as AMBER, CHARMM, or GROMOS are employed to define the potential energy of the system.
| Simulation Component | Description | Common Choice/Parameter |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system's atoms. | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit representation of the solvent, typically water. | TIP3P, SPC/E |
| System Setup | The initial arrangement of molecules in the simulation box. | This compound centered in a cubic box of water with counter-ions. |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Analysis Metrics | Properties calculated from the trajectory. | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Hydrogen Bonds. |
In Silico Prediction of this compound Biosynthetic and Metabolic Enzymes
In silico methods play a vital role in identifying potential enzymes involved in the biosynthesis and metabolism of compounds, a process often referred to as enzyme annotation or pathway hole filling. nih.govmdpi.com These computational approaches leverage genomic and structural data to predict enzyme function. mdpi.com
Detailed Research Findings: The biosynthesis of this compound would likely originate from its parent amino acid, D-cysteine. ebi.ac.uk Computational methods can identify potential biosynthetic enzymes by searching protein databases (e.g., UniProt, NCBI) for sequences homologous to known enzymes that act on cysteine. For instance, a radical-generating enzyme, such as a radical S-adenosylmethionine (SAM) enzyme, could be a candidate for its formation.
For metabolic prediction, a reverse docking or virtual screening approach can be employed. nih.gov In this method, the this compound structure is docked against a library of enzyme active sites, which can include crystal structures from the Protein Data Bank (PDB) or models from databases like AlphaFold. nih.gov Enzymes that show favorable binding energies and a catalytically relevant pose would be identified as potential metabolic enzymes. nih.gov Candidate enzyme families for the metabolism of this compound could include cysteine-S-conjugate β-lyases or various oxidoreductases that could quench the radical. nih.gov Genome mining tools like antiSMASH can also be used to scan bacterial or fungal genomes to find biosynthetic gene clusters that might be responsible for producing D-cysteine derivatives. mdpi.com
| Process | Potential Enzyme Class | Putative Function | In Silico Prediction Method |
|---|---|---|---|
| Biosynthesis | Radical SAM Enzymes | Generation of the thiyl radical from D-cysteine. | Sequence Homology Search, Genome Mining |
| Biosynthesis | Cysteine Dioxygenase | Could be involved in a pathway leading to a radical precursor. | Sequence Homology Search |
| Metabolism | Glutathione (B108866) S-Transferase (GST) | Conjugation with glutathione to detoxify the radical. | Reverse Docking, Substrate Specificity Prediction |
| Metabolism | Cysteine-S-conjugate β-lyase | Cleavage of a potential downstream S-conjugate. nih.gov | Sequence Homology Search, Docking |
| Metabolism | Thioredoxin Reductase | Reduction of the thiyl radical. | Reverse Docking |
Structure-Activity Relationship (SAR) Modeling for this compound Analogs in Research Contexts
Structure-Activity Relationship (SAR) modeling is a core concept in medicinal chemistry and chemical biology that links the chemical structure of a compound to its biological or chemical activity. researchgate.net The goal is to identify the chemical features, or pharmacophores, responsible for the desired effect. researchgate.netebi.ac.uk
Detailed Research Findings: In a research context, if this compound were identified as a hit in a screen (e.g., as a covalent fragment that binds to a protein), SAR studies would be initiated to understand and optimize its properties. This involves the systematic design and synthesis of analogs. mdpi.com Modifications could be made to the three main components of the this compound scaffold: the amino group (-NH2), the carboxylic acid group (-COOH), and the carbon backbone.
For example, converting the amine to various amides or the carboxylic acid to esters or amides would probe the importance of these groups for a hypothetical activity. Adding substituents to the α- or β-carbons could explore steric and electronic effects. The "activity" being measured could be binding affinity to a target protein, inhibitory potency in an enzyme assay, or reactivity in a chemical assay. Non-additivity in SAR data, where the effect of one substituent depends on another, can reveal important information about the binding mode and potential conformational changes in the target. acs.org
| Analog Structure | Modification (R-group) | Rationale for Modification | Predicted Impact on Hypothetical Activity |
|---|---|---|---|
![]() | N-acetylation (R = Acetyl) | Removes positive charge, increases hydrophobicity. | May increase membrane permeability but could decrease interactions requiring a primary amine. |
![]() | Carboxyl to Methyl Ester (R = OCH3) | Neutralizes negative charge, increases lipophilicity. | Could abolish ionic interactions but improve cell penetration. |
![]() | α-Methylation (R = CH3 at α-carbon) | Introduces steric bulk near the chiral center. | May provide conformational constraint, potentially increasing binding specificity or clashing with the binding site. |
![]() | β-Fluoro substitution (R = F at β-carbon) | Alters electronic properties through an inductive effect. | Could modulate the pKa of the thiol/thiyl radical or influence metabolic stability. |
Future Research Directions and Emerging Applications of D Cystein S Yl
Discovery of Novel D-Cystein-S-yl Containing Natural Products
The exploration of natural products remains a cornerstone of drug discovery, providing complex and biologically active scaffolds. acs.orgresearchgate.net While L-cysteine is a common component of known natural products, the discovery of endogenous D-cysteine in mammals suggests that natural compounds incorporating a this compound moiety may be an underexplored area of chemical diversity. biorxiv.orgwikipedia.org Research has demonstrated the synthesis of natural product derivatives containing L-cysteine residues to enhance their biological activities, such as the creation of shikonin (B1681659) derivatives with improved anticancer properties. nih.gov Future research will likely focus on identifying and characterizing naturally occurring molecules that feature the this compound group.
The search for these novel compounds could involve advanced screening of diverse natural sources, from microbial fermentation broths to marine organisms and plants. The identification of such molecules could lead to the discovery of new therapeutic agents with unique mechanisms of action, given the significant impact that stereochemistry can have on biological function.
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
The industrial production of amino acids has been significantly advanced through metabolic engineering and synthetic biology. mdpi.com Currently, much of the research has focused on optimizing the production of L-cysteine in microorganisms like Escherichia coli and Corynebacterium glutamicum. mdpi.comnih.gov These efforts have established key strategies, such as increasing the flux of metabolic precursors and overexpressing rate-limiting enzymes, which could be adapted for D-cysteine production. pnnl.govresearchgate.net
Future work will likely involve engineering microbes to efficiently produce this compound compounds. This could be achieved by introducing enzymes like racemases, which can convert the more common L-cysteine into D-cysteine, or by designing novel biosynthetic pathways that directly yield the D-isomer. Synthetic biology offers the tools to assemble new multi-enzyme pathways in host organisms, potentially enabling the de novo synthesis of complex this compound-containing molecules. mdpi.com
Table 1: Potential Metabolic Engineering Strategies for this compound Production (Based on established strategies for L-Cysteine)
| Strategy | Description | Potential Application for D-Cysteine |
| Precursor Enhancement | Increasing the intracellular pool of precursor molecules. For L-cysteine, this involves boosting L-serine synthesis by using feedback-resistant enzymes. nih.gov | Engineer pathways to overproduce L-serine or other key precursors for subsequent conversion to D-cysteine. |
| Key Enzyme Overexpression | Increasing the expression of crucial enzymes in the biosynthetic pathway, such as serine O-acetyltransferase (SAT). nih.gov | Overexpress a cysteine racemase to convert L-cysteine to D-cysteine or engineer D-specific synthases. |
| Reduction of Degradation | Deleting genes responsible for the degradation of the target compound, such as cysteine desulfhydrase. nih.gov | Knock out genes for enzymes that specifically degrade D-cysteine to prevent loss of the final product. |
| Enhanced Export | Overexpressing transporter proteins to efficiently export the produced amino acid out of the cell, preventing feedback inhibition and toxicity. mdpi.com | Identify and overexpress exporters that recognize and transport D-cysteine or this compound derivatives. |
Development of Advanced this compound Based Chemical Tools and Reagents for Biological Research
The unique reactivity of the cysteine thiol group makes it an invaluable handle for developing chemical tools to probe biological systems. rsc.orgrsc.org This has led to a wide array of reagents for labeling, modifying, and detecting cysteine residues in proteins. nih.govresearchgate.net An emerging area of research is the development of chiral-specific tools that can distinguish between D- and L-cysteine, which is crucial for understanding the specific roles of this compound in biology.
Future research will focus on creating sophisticated this compound-based reagents. These could include fluorescent probes that selectively bind to D-cysteine-containing peptides, or affinity tags for the enrichment and identification of D-cysteinylated proteins. Furthermore, this compound derivatives are being explored for their potential in drug development and diagnostics. biosynsis.commdpi.com The synthesis of non-natural amino acid derivatives with unique properties for biochemical research is a rapidly advancing field. amerigoscientific.com
Table 2: Cysteine-Based Chemical Tools and Their Research Applications
| Tool/Reagent Type | Principle of Action | Research Application |
| Fluorescent Probes | Covalent modification of the thiol group with a fluorophore, often via a maleimide (B117702) reaction. rsc.org | Imaging protein localization and dynamics within cells; detecting changes in redox state. |
| Biotin (B1667282) Switch Technique | A method for detecting S-nitrosylated cysteines by blocking free thiols, reducing the S-nitrosothiol, and then labeling the newly freed thiol with biotin. nih.gov | Identifying proteins regulated by nitric oxide signaling. |
| Affinity Tags | Attaching a tag (e.g., biotin) to cysteine residues to allow for subsequent purification and identification. | Proteome-wide profiling of reactive or modified cysteines; identifying drug targets. |
| Cross-linking Reagents | Molecules with two reactive ends that can link cysteine residues within a protein or between interacting proteins. | Studying protein structure and protein-protein interactions. |
| Cysteine Derivatives | Chemically modified forms of cysteine with altered properties, such as increased stability or specific targeting abilities. biosynsis.com | Used in drug development, diagnostics, and as enzyme inhibitors. biosynsis.commdpi.com |
Integration of Multi-Omics Data for Comprehensive this compound Systems Biology
Systems biology aims to understand complex biological processes by integrating multiple layers of high-throughput data, often referred to as "multi-omics" (e.g., genomics, transcriptomics, proteomics, and metabolomics). researchgate.netnih.govresearchgate.net A significant challenge and opportunity lie in integrating data on non-canonical amino acids like D-cysteine into these models. Chemoproteomic methods have been successfully used to map reactive cysteine residues across the proteome and link this information to genetic data, revealing how specific cysteine residues can be critical in disease. embopress.org
Environmental and Ecological Roles of this compound in Biogeochemical Cycles
Recent research has highlighted the significant role of microbial cysteine degradation in the environment, particularly in biogeochemical cycles. biorxiv.orgasm.org Studies have shown that diverse bacteria in freshwater lakes can break down cysteine to produce hydrogen sulfide (B99878) (H₂S), even in the presence of oxygen. asm.orgresearchgate.netosti.govnih.gov This is an important finding because H₂S production was traditionally associated with anoxic (oxygen-lacking) environments. asm.orgosti.govnih.gov This oxic H₂S production from organosulfur compounds like cysteine represents a previously overlooked component of the sulfur cycle. researchgate.netosti.govnih.gov
The degradation of cysteine by microbes releases not only H₂S but also ammonia (B1221849), contributing to both sulfur and nitrogen cycling. asm.org Future research is needed to investigate the role of this compound compounds in these processes. It is plausible that environmental microbes possess enzymes capable of metabolizing D-cysteine and its derivatives. If so, these compounds would also contribute to the pool of organosulfur that drives H₂S production in aquatic ecosystems. Understanding the microbial pathways for D-cysteine degradation and their prevalence in nature will be crucial for a complete picture of sulfur biogeochemistry.
Table 3: Bacterial Phyla Involved in Cysteine-Mediated H₂S Production in Freshwater
| Phylum | Specific Isolates Mentioned in Research | Environment |
| Proteobacteria | Stenotrophomonas maltophilia, Stenotrophomonas bentonitica | Oxic freshwater lakes researchgate.netosti.govnih.gov |
| Bacteroidota | Chryseobacterium piscium | Oxic freshwater lakes researchgate.netosti.govnih.gov |
| Actinobacteria | Not specified to species level in broad screens | Oxic freshwater lakes osti.govnih.gov |
Q & A
Q. How can researchers optimize the synthesis of D-cystein-S-yl derivatives to ensure high purity and yield?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For example, in analogous cysteine derivatives like S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine, reaction conditions such as pH and stoichiometric ratios of reactants are critical for minimizing side products . Characterization via HPLC, NMR, and mass spectrometry is essential to confirm purity and structural integrity. Reproducibility hinges on detailed documentation of protocols, including solvent purification and inert atmosphere use, as emphasized in guidelines for experimental reporting .
Q. What analytical techniques are most reliable for characterizing the structural stability of this compound under physiological conditions?
Methodological Answer: Stability studies should employ a combination of spectroscopic and chromatographic methods. Circular dichroism (CD) can monitor conformational changes, while LC-MS tracks degradation products over time. For instance, related compounds like s-farnesyl-L-cysteine methyl ester are analyzed using SMILES notation and InChi identifiers to standardize structural validation . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess thermal stability .
Q. How can researchers quantify this compound in complex biological matrices without interference from endogenous thiols?
Methodological Answer: Selective quantification requires derivatization agents (e.g., Ellman’s reagent or maleimide-based probes) to target the cysteine thiol group. The Bradford assay, adapted for protein-bound thiols, can be modified using thiol-blocking agents to isolate this compound signals . Validation via spike-and-recovery experiments in matrices like plasma or cell lysates ensures accuracy .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Methodological Answer: Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference. A systematic review of experimental variables (e.g., incubation time, concentration ranges) is critical. For example, iterative data analysis frameworks in qualitative research advocate triangulating results across multiple models (e.g., in vitro vs. ex vivo) to identify confounding factors . Meta-analysis of raw datasets, if available, can isolate variables affecting bioactivity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. Researchers must report confidence intervals and goodness-of-fit metrics (R², AIC) to validate model robustness . For small sample sizes, Bayesian hierarchical models reduce overfitting risks. Guidelines from Analytical and Bioanalytical Chemistry stress transparency in statistical assumptions and code sharing for reproducibility .
Q. How can computational modeling complement experimental studies to predict this compound interactions with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational dynamics. Parameters should be cross-validated with experimental data, such as SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, cysteine derivatives’ sulfhydryl group interactions with enzymes are often modeled using density functional theory (DFT) .
Q. What ethical considerations are critical when designing in vivo studies involving this compound derivatives?
Methodological Answer: Ethical frameworks mandate adherence to the 3Rs (Replacement, Reduction, Refinement). Pilot studies using alternative models (e.g., organoids or C. elegans) should precede vertebrate experiments . Institutional Animal Care and Use Committee (IACUC) protocols must detail endpoints, sample sizes, and analgesia plans. Transparent reporting of adverse events in publications is required to inform future studies .
Methodological Best Practices
- Reproducibility : Document all experimental variables (e.g., lot numbers of reagents, equipment calibration dates) in supplementary materials, as per Beilstein Journal guidelines .
- Data Contradictions : Use contradiction matrices to compare results across studies, highlighting methodological divergences (e.g., buffer composition, assay temperature) .
- Literature Review : Prioritize primary sources and avoid over-reliance on reviews. Tools like SciFinder ensure comprehensive retrieval of cysteine-related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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